ジオスミン

説明

Geosmin is an organic compound with a distinct earthy smell, primarily identified in actinomycetes. It plays a significant role in the characteristic odor of wet earth and has implications in water and food flavor profiles (Gerber, 1967).

Synthesis Analysis

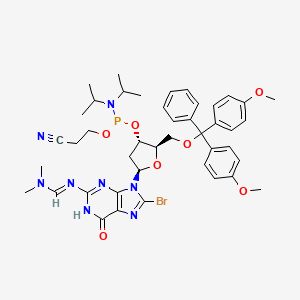

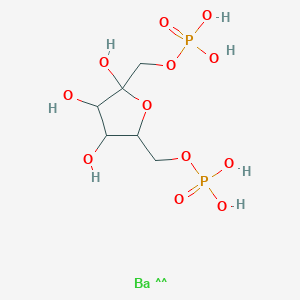

The biosynthesis of geosmin involves the conversion of farnesyl diphosphate (FPP) by the enzyme germacradienol synthase in Streptomyces coelicolor, producing geosmin among other products. This process is facilitated by Mg2+ ions and involves cyclization and retro-Prins fragmentation mechanisms (Jiang, He, & Cane, 2006; Harris et al., 2015).

Molecular Structure Analysis

Geosmin synthase exhibits a unique bifunctional activity, with two distinct active sites required for the cyclization and fragmentation reaction sequence that produces geosmin from germacradienol. The enzyme's structure, particularly the αα domain architecture, is essential for its catalytic function (Harris et al., 2015).

Chemical Reactions and Properties

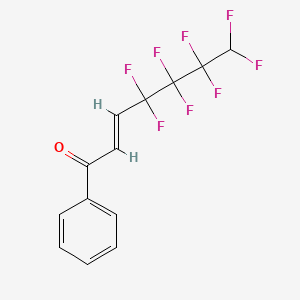

Geosmin synthesis involves multiple steps, including the cyclization of farnesyl pyrophosphate to germacradien-11-ol, followed by a retro-Prins reaction leading to geosmin formation. This process is characterized by specific intermediate compounds, demonstrating the complex nature of geosmin biosynthesis (Nawrath et al., 2008).

科学的研究の応用

嗅覚遺伝学

ジオスミンは、"嗅覚遺伝学"と呼ばれるニューロンを操作するための新しいアプローチで使用されてきました。 この技術はオプトジェネティクスに似ていますが、特定のニューロンを刺激するために光を使用するのではなく、嗅覚遺伝学では匂い(ジオスミン)を使用します {svg_1}. このアプローチには2つの利点があります。嗅覚ニューロンは非常に敏感であり、光はそれらを過剰に刺激するリスクがあります。また、動物の嗅覚に関連するニューロンをテストするために匂いを使用することは、より自然です {svg_2}.

ジオスミンの生合成

バクテリアのジオスミンシンターゼは、約20年前に発見された魅力的な二機能酵素です {svg_3}. FPPからジオスミンへの環化メカニズムのいくつかの側面は知られていますが、この反応の立体化学的過程の詳細な図は不明です {svg_4}. この研究は、同位体標識実験を通してジオスミンシンターゼのメカニズムを深く調査しています {svg_5}.

トビムシのための化学シグナル

ジオスミンと2-MIBは、トビムシをストレプトマイセスに誘導する化学シグナルであり、ストレプトマイセスは特別な食料源です {svg_6}. トビムシは、ストレプトマイセスが産生する抗生物質を解毒する酵素のバッテリーを持っているため、抗生物質に耐えることができます {svg_7}.

胞子の分散

ストレプトマイセスは、ジオスミンを使用して、空腹のトビムシに夕食のベルを鳴らし、トビムシはバクテリアを食べ、その見返りに、節足動物はバクテリアの胞子を遠くまで広げます {svg_8}. トビムシは、食べた胞子を糞便を通して広げ、体に付着した胞子は単に脱落します {svg_9}.

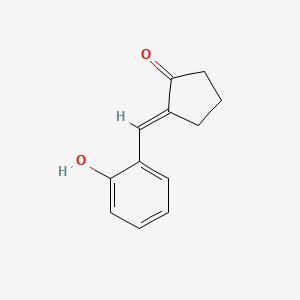

ペトリコール

ジオスミンは、雨が降った後の乾いた土の独特の匂い、ペトリコールと呼ばれる現象の原因です {svg_10}. この匂いは、一部、土壌中のバクテリアがジオスミンを放出することによって生まれます {svg_11}.

食品のフレーバー

ジオスミンは、ゼニゴケ類のSymphyogyna brongniartii、コケ、蕎麦(タデ科ソバ属)、トウモロコシ、ビーツなどの植物から報告されており、それらの典型的な土のような風味に寄与しています {svg_12}.

作用機序

Target of Action

Geosmin is primarily produced by various blue-green algae (cyanobacteria) and filamentous bacteria in the class Actinomyces . The main genera in the cyanobacteria that produce geosmin include Anabaena, Phormidium, and Planktothrix, while the main genus in the Actinomyces that produces geosmin is Streptomyces . These microorganisms are the primary targets of geosmin’s action.

Mode of Action

Geosmin is an irregular sesquiterpenoid, produced from the universal sesquiterpene precursor farnesyl pyrophosphate (also known as farnesyl diphosphate), in a two-step Mg2±dependent reaction . A single enzyme, geosmin synthase, converts farnesyl diphosphate to geosmin in a two-step reaction . The bacterial geosmin synthase is a fascinating bifunctional enzyme .

Biochemical Pathways

The biosynthesis of geosmin was a long-standing problem. Initial speculations suggested that geosmin may be a degraded eudesmane sesquiterpene . Based on the identification of the cometabolites (1(10)E,5E)-germacradien-11-ol and dihydroagarofuran from Streptomyces citreus, a first detailed biosynthetic pathway through these intermediates was proposed .

Pharmacokinetics

It is known that geosmin has a distinct earthy or musty odor, which most people can easily smell . The geosmin odor detection threshold in humans is very low, ranging from 0.006 to 0.01 micrograms per liter in water .

Result of Action

The result of geosmin’s action is the production of a distinct earthy or musty odor, which most people can easily smell . Geosmin is also responsible for the earthy taste of beetroots and a contributor to the strong scent (petrichor) that occurs in the air when rain falls after a spell of dry weather or when soil is disturbed .

Action Environment

The production of geosmin is influenced by environmental factors. Communities whose water supplies depend on surface water can periodically experience episodes of unpleasant-tasting water when a sharp drop in the population of these bacteria releases geosmin into the local water supply . Under acidic conditions, geosmin decomposes into odorless substances . The production of geosmin can also be influenced by temperature .

Safety and Hazards

特性

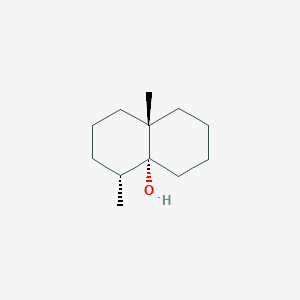

IUPAC Name |

(4R,4aR,8aS)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUXFOGCDVKGO-GRYCIOLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@]2([C@]1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030886 | |

| Record name | (+/-)-Geosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16423-19-1 | |

| Record name | rel-(4R,4aR,8aS)-Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16423-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-Geosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-Geosmin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Which microorganisms are known to produce geosmin?

A1: Geosmin is primarily produced by certain species of cyanobacteria (blue-green algae) and actinomycetes (a type of filamentous bacteria). [, , , , , , , ]

Q2: What factors influence geosmin production in these microorganisms?

A2: Various environmental factors influence geosmin production, including: * Nutrient Availability: Changes in nutrient levels, particularly phosphorus and nitrogen, can trigger geosmin production. [, , ] * Light Conditions: Both light intensity and duration can affect geosmin synthesis. [, ] * Water Flow: Lower water flow rates in rivers and reservoirs have been associated with increased geosmin production in biofilms. [] * Temperature: Geosmin production is often associated with specific temperature ranges favorable to the growth of producing organisms. [, ]

Q3: How does geosmin impact drinking water quality?

A3: Geosmin, even at extremely low concentrations (nanograms per liter), can impart a noticeable earthy or musty odor and taste to drinking water. While not a health hazard, it significantly affects the aesthetic quality and consumer acceptance of water. [, , , , ]

Q4: What is the chemical structure and properties of geosmin?

A4: Geosmin is a volatile terpene alcohol. Its properties include:

- Sensory Perception: Humans have a very low odor threshold for geosmin, detecting it at concentrations as low as 4-5 ng/L. [, , ]

Q5: How is geosmin typically detected and quantified?

A5: Common methods for geosmin analysis include:

* **Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS):** This sensitive technique allows for the extraction and quantification of geosmin at very low concentrations. [, , , , , , , ]* **Headspace Solid-Phase Microextraction (HS-SPME) with GC/MS:** This variation of SPME is particularly suited for volatile compounds like geosmin. [, , ]* **Quantitative Polymerase Chain Reaction (qPCR):** This molecular method targets the genes involved in geosmin biosynthesis, potentially allowing for the early detection of geosmin-producing organisms before detectable levels of the compound are present in the water. [, ]Q6: What are the challenges in removing geosmin from drinking water?

A6: Geosmin is challenging to remove using conventional water treatment methods. Traditional processes like coagulation, sedimentation, and even chlorination are often ineffective. [, , , , ]

Q7: What treatment options are effective in removing geosmin?

A7: Advanced water treatment technologies are typically required for effective geosmin removal, including: * Ozonation: Ozone can degrade geosmin, but it may also create by-products that require further treatment. [, ] * Activated Carbon: Granular or powdered activated carbon effectively adsorbs geosmin, but regular replacement or regeneration of the carbon is necessary. [, , , ] * Biological Filtration: Biofilters, especially when used in conjunction with ozonation, can effectively degrade geosmin. [] * Membrane Filtration: Nanofiltration (NF) membranes have shown promising results in removing geosmin, even at high concentrations. []

Q8: Does geosmin have any known ecological function?

A8: Research suggests that geosmin might act as a warning signal to deter predation on geosmin-producing microorganisms. This "aposematic" function could protect both the producer and the predator, as some geosmin producers also produce toxic metabolites.

Q9: Can bioremediation strategies be employed to manage geosmin in water bodies?

A9: Research into the biodegradation of geosmin by naturally occurring bacteria is ongoing. Identification and isolation of efficient geosmin-degrading bacteria could lead to the development of bioremediation strategies for controlling geosmin levels in water sources. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。